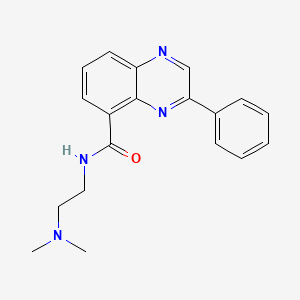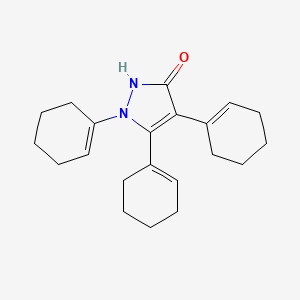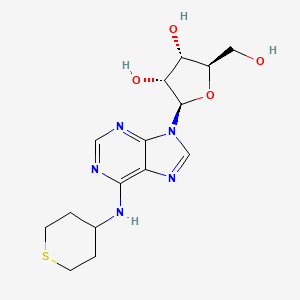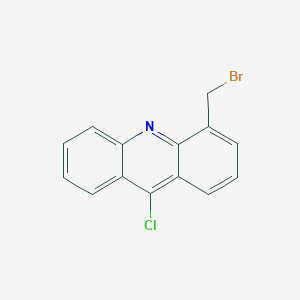
4-(Bromomethyl)-9-chloroacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-9-chloroacridine is an organic compound that belongs to the acridine family. Acridines are known for their aromatic structure and are widely studied for their potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromomethyl and chloro substituents on the acridine ring makes this compound particularly interesting for synthetic chemists.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-9-chloroacridine typically involves the bromination of 9-chloroacridine. One common method is the reaction of 9-chloroacridine with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure the removal of any impurities .
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-9-chloroacridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative .
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-9-chloroacridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex acridine derivatives, which are studied for their photophysical properties and potential use in organic electronics.
Biology: The compound is investigated for its potential as an intercalating agent in DNA studies, which can help in understanding DNA-protein interactions.
Medicine: Derivatives of this compound are explored for their anticancer properties, as they can inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of dyes and pigments due to its aromatic structure and ability to absorb light in the visible spectrum
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-9-chloroacridine involves its interaction with biological macromolecules. As an intercalating agent, it can insert itself between the base pairs of DNA, disrupting the normal function of the DNA and inhibiting replication and transcription processes. This property is particularly useful in anticancer research, where the compound can induce apoptosis in cancer cells by interfering with their genetic material .
Comparación Con Compuestos Similares
Similar Compounds
4-(Bromomethyl)benzoic acid: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Methyl 4-(bromomethyl)benzoate: Utilized in the preparation of potential anti-HIV agents and as a catalyst in organic reactions.
4-Bromobenzyl bromide: Employed in the synthesis of biaryl libraries and as a reagent in organic synthesis .
Uniqueness
4-(Bromomethyl)-9-chloroacridine is unique due to its dual functional groups (bromomethyl and chloro) on the acridine ring, which provide versatile reactivity and make it a valuable intermediate for the synthesis of a wide range of derivatives. Its ability to intercalate with DNA also sets it apart from other similar compounds, making it a promising candidate for anticancer research .
Propiedades
Número CAS |
15971-23-0 |
|---|---|
Fórmula molecular |
C14H9BrClN |
Peso molecular |
306.58 g/mol |
Nombre IUPAC |
4-(bromomethyl)-9-chloroacridine |
InChI |
InChI=1S/C14H9BrClN/c15-8-9-4-3-6-11-13(16)10-5-1-2-7-12(10)17-14(9)11/h1-7H,8H2 |
Clave InChI |
OLOLSQNSZAVZFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)CBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


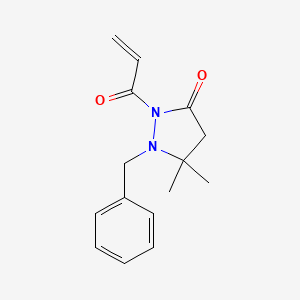

![2-Chloro-3-methyl-4-((1R,3S,5S)-1,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12922027.png)
![4-Chloro-5-{[(naphthalen-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12922037.png)
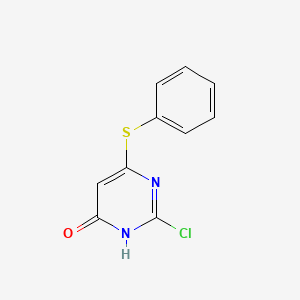

![3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12922057.png)
![N-[(5-Chloro-2-methoxyphenyl)methyl]adenosine](/img/structure/B12922064.png)
